3-Ethylpyrazin-2(1h)-one
Overview
Description
3-Ethylpyrazin-2(1h)-one is a chemical compound that is part of the pyridinone and pyrazinone families. These compounds are known for their biological activities and have been studied for their potential use as therapeutic agents. Specifically, pyridinone derivatives have been evaluated for their inhibitory properties against HIV-1 reverse transcriptase (RT), an enzyme critical for the replication of HIV-1. The synthesis of these derivatives often involves modifications to enhance their potency and selectivity as antiviral agents .
Synthesis Analysis
The synthesis of pyridinone derivatives, such as those related to 3-ethylpyrazin-2(1h)-one, involves the creation of non-nucleoside compounds that can inhibit HIV-1 RT. For instance, the compound 3-[(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one was developed as a potent RT inhibitor with an IC50 value of 23 nM, indicating its strong inhibitory effect on the enzyme . Another related compound, 3-aminopyridin-2(1H)-one derivatives, was synthesized, and some analogs showed potent RT inhibitory properties with IC50 values as low as 19 nM . These syntheses involve the introduction of various substituents to the pyridinone core to enhance biological activity and selectivity.
Molecular Structure Analysis
The molecular structure of pyridinone derivatives is crucial for their biological activity. The nature of substituents and the position of these groups on the pyridinone ring can significantly affect the compound's ability to bind to the HIV-1 RT enzyme and inhibit its function. For example, the presence of an ethyl group and other specific substituents in the 3-ethylpyrazin-2(1h)-one derivatives is essential for their activity as RT inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridinone derivatives often include cyclization reactions, as seen in the synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines, which were obtained through a cyclization reaction of 1-methyl-4-amino-3-phenylpyrazoles with ethyl acetoacetate . Similarly, the synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate involved diazotization and coupling reactions to afford various pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of potential therapeutic agents. The introduction of various substituents can also affect these properties, as seen in the synthesis of 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate, where the structure and hydrogen bonding interactions were analyzed to understand the compound's three-dimensional network . Although this compound is not a pyridinone derivative, it exemplifies the importance of structural analysis in understanding the physical and chemical properties of organic compounds.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
Research has shown that derivatives of 3-Ethylpyrazin-2(1h)-one, such as 3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one, have been synthesized and evaluated for their potential as HIV-1-specific reverse transcriptase inhibitors. These compounds have demonstrated promising antiviral activity and selectivity, making them potential candidates for clinical evaluation as antiviral agents (Hoffman et al., 1993).
Antimicrobial and Anticancer Activity
Studies on Schiff base compounds derived from substituted 3-aminopyrazoles, which are closely related to 3-Ethylpyrazin-2(1h)-one, have shown broad-spectrum antibacterial activity. These compounds have been effective against various bacterial species and have also demonstrated significant anticancer activity against colorectal cancer cells (Iglesias et al., 2019).
Corrosion Inhibition
Bipyrazole derivatives, structurally similar to 3-Ethylpyrazin-2(1h)-one, have been studied for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting materials like iron and steel in acidic media, thus having applications in industrial maintenance and preservation (Wang et al., 2006).
Molecular Docking and Drug Development
Research involving the synthesis and molecular docking of novel bioactive thiazolyl-thiazole derivatives, related to 3-Ethylpyrazin-2(1h)-one, has been conducted to explore their potential as cytotoxic antitumor drugs. These compounds have shown promising activity against certain cancer cell lines, suggesting their potential in drug development (Gomha et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethyl-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-6(9)8-4-3-7-5/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXFUKQCOMJBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180380 | |
Record name | 3-Ethyl-(1H)-pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpyrazin-2(1h)-one | |
CAS RN |
25680-54-0 | |
Record name | 3-Ethyl-2(1H)-pyrazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25680-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-(1H)-pyrazin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-(1H)-pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-(1H)-pyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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